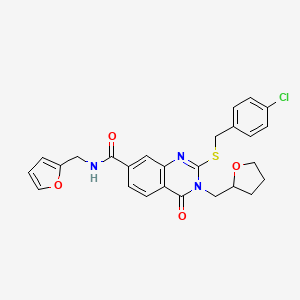

![molecular formula C6H10N4 B2925092 rel-5-[(1R,2R)-2-methylcyclopropyl]-4H-1,2,4-triazol-3-amine CAS No. 1909293-79-3](/img/structure/B2925092.png)

rel-5-[(1R,2R)-2-methylcyclopropyl]-4H-1,2,4-triazol-3-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Rel-5-[(1R,2R)-2-methylcyclopropyl]-4H-1,2,4-triazol-3-amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a triazole derivative, and its synthesis method involves the reaction of 2-methylcyclopropylamine with sodium azide and copper(I) iodide. The resulting compound has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential future applications.

Aplicaciones Científicas De Investigación

Synthesis and Antimicrobial Activities

Research by Bektaş et al. (2007) explored the synthesis of various 1,2,4-triazole derivatives, including structures similar to "rel-5-[(1R,2R)-2-methylcyclopropyl]-4H-1,2,4-triazol-3-amine". These compounds were synthesized from the reaction of various ester ethoxycarbonylhydrazones with primary amines. Some of these synthesized compounds displayed significant antimicrobial activities against test microorganisms, highlighting their potential application in antimicrobial drug development (Bektaş et al., 2007).

Polymer-Supported Quenching Reagents

In a study conducted by R. J. C. and J. C. Hodges (1997), the preparation and application of polymer-supported derivatives of tris(2-aminoethyl)amine were discussed. These polymeric reagents were used to quench excess reactants and remove impurities from crude reaction products in solution-phase syntheses, including those involving triazoles. This methodology provides a streamlined approach for purifying reaction products in chemical syntheses, potentially including those related to triazoles (R. J. C. and J. C. Hodges, 1997).

Synthesis and Reactions of Carbamoyl Carbonyl Complexes

A study by Angelici and Kruse (1970) focused on the synthesis and reactions of carbamoyl carbonyl complexes of rhenium(I), involving reactions with primary and secondary aliphatic amines. While not directly studying this compound, this research contributes to understanding the broader chemical behavior of similar amines and their potential applications in organometallic chemistry (Angelici & Kruse, 1970).

Lewis Acid-Catalyzed Ring-Opening

Lifchits and Charette (2008) described the Lewis acid-catalyzed ring-opening of activated cyclopropanes with amine nucleophiles, a process relevant to the synthesis of compounds like this compound. This method preserves enantiomeric purity and can be applied in the synthesis of complex organic compounds, demonstrating the versatility of triazole derivatives in organic synthesis (Lifchits & Charette, 2008).

Propiedades

IUPAC Name |

5-[(1R,2R)-2-methylcyclopropyl]-1H-1,2,4-triazol-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N4/c1-3-2-4(3)5-8-6(7)10-9-5/h3-4H,2H2,1H3,(H3,7,8,9,10)/t3-,4-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GILLLQJMOROSSS-QWWZWVQMSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC1C2=NC(=NN2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@H]1C2=NC(=NN2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(1'-Propyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)phenol](/img/structure/B2925010.png)

![2-[5-(5,6-Dimethylpyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl]indolizine](/img/structure/B2925013.png)

![6-Chloro-2-methylimidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B2925016.png)

![Tert-butyl (1S,2R,4R)-2-(iodomethyl)-7-azabicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B2925018.png)

![N-[(4-Aminopyrimidin-2-yl)methyl]-5-(furan-2-yl)-1,2-oxazole-3-carboxamide](/img/structure/B2925020.png)

![5-(4-chloroanilino)-N-[2-(4-chlorophenyl)ethyl]triazolidine-4-carboxamide](/img/structure/B2925023.png)

![N-[(4-methylphenyl)methyl]-2-[3-(2-methylpropyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B2925025.png)

![N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2925026.png)

![N-[(4-Methoxyphenyl)methyl]-2-thiophen-2-yl-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B2925028.png)

![5-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]-2,1,3-benzothiadiazole](/img/structure/B2925032.png)